Fonofos

Beschreibung

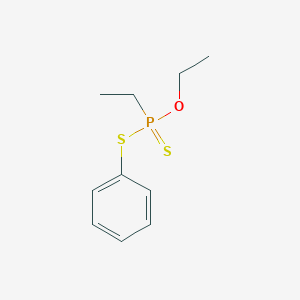

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethoxy-ethyl-phenylsulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15OPS2/c1-3-11-12(13,4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGLBTYUCJYMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(CC)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15OPS2 | |

| Record name | FONOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FONOFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024113 | |

| Record name | Fonofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fonofos is a light-yellow liquid with a pungent mercaptan-like odor. Used primarily as an insecticide for corn. (EPA, 1998), Light-yellow liquid with an aromatic odor. [insecticide]; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Light-yellow liquid with an aromatic odor., Light-yellow liquid with an aromatic odor. [insecticide] | |

| Record name | FONOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fonofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FONOFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FONOFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/749 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fonofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0292.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

266 °F at 0.1 mmHg (EPA, 1998), 130 °C @ 0.1 mm Hg, at 0.013kPa: 130 °C, 266 °F at 0.1 mmHg | |

| Record name | FONOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FONOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FONOFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FONOFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/749 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 201 °F (NIOSH, 2023), >200 °F, 93 °C, 94 °C c.c., >201 °F | |

| Record name | FONOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FONOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FONOFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FONOFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/749 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fonofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0292.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.001 % (NIOSH, 2023), Miscible with ... acetone, ethanol, kerosene, methyl isobutyl ketone, xylene., Miscible with organic solvents., In water, 15.7 mg/l @ 20 °C, Solubility in water: none, 0.001% | |

| Record name | FONOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FONOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FONOFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fonofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0292.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.16 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.16 @ 25 °C/25 °C, Relative density (water = 1): 1.16, 1.15 | |

| Record name | FONOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FONOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FONOFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FONOFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/749 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fonofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0292.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.00021 mmHg at 77 °F (EPA, 1998), 0.0002 [mmHg], 45 mPa (3.38X10-4 mm Hg) @ 25 °C, Vapor pressure, Pa at 25 °C: 0.03, 0.0002 mmHg at 77 °F, (77 °F): 0.0002 mmHg | |

| Record name | FONOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fonofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FONOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FONOFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FONOFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/749 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fonofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0292.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Light yellow liquid, Clear colorless liquid | |

CAS No. |

944-22-9 | |

| Record name | FONOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fonofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fonofos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fonofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fonofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FONOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4VT8081QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FONOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1717 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FONOFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FONOFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/749 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphonodithioic acid, ethyl-, O-ethyl S-phenyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TA5ACA30.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

30 °C | |

| Record name | FONOFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0708 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Fonofos: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fonofos, an organothiophosphate insecticide, was historically used for the control of soil insects, primarily in corn cultivation.[1] Due to its high toxicity, it is classified as an extremely hazardous substance.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological characteristics of this compound, intended for a scientific audience. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key properties are described. Furthermore, logical and biological pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a chiral compound existing as (R) and (S) enantiomers, with the (R)-isomer being more toxic to insects and a more potent cholinesterase inhibitor.[2][3]

| Identifier | Value |

| IUPAC Name | O-Ethyl S-phenyl ethylphosphonodithioate[1][4][5] |

| CAS Number | 944-22-9[1][4] |

| Molecular Formula | C₁₀H₁₅OPS₂[6][7][8] |

| Molecular Weight | 246.32 g/mol [4][9] |

| SMILES | CCOP(=S)(CC)Sc1ccccc1[6][10] |

| InChI | InChI=1S/C10H15OPS2/c1-3-11-12(13,4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3[6][11] |

| Synonyms | Dyfonate, Dyphonate, Fonophos, N-2790[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate and behavior.

| Property | Value |

| Physical State | Light-yellow liquid with an aromatic, mercaptan-like odor[2][6][12] |

| Boiling Point | 130 °C at 0.1 mmHg[1][7][9] |

| Melting Point | < 25 °C[9] |

| Density | 1.16 g/cm³ at 25 °C[2][7] |

| Vapor Pressure | 2.8 x 10⁻⁴ mmHg at 25 °C (3.38 x 10⁻⁴ mm Hg)[2][9] |

| Water Solubility | 13 - 15.7 mg/L at 20-25 °C[2][4][9] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.90 - 3.94[4][6][9] |

| Solubility in Organic Solvents | Very soluble in kerosene, xylene, and methyl isobutyl ketone[4] |

Toxicological Properties

This compound is a highly toxic compound, primarily acting as a cholinesterase inhibitor.[4][13]

| Toxicity Metric | Species | Value |

| Acute Oral LD₅₀ | Rat (male) | 6.8 - 18.5 mg/kg[4][14] |

| Rat (female) | 3.2 - 7.9 mg/kg[4][14] | |

| Acute Dermal LD₅₀ | Rabbit (female) | 25 mg/kg[4] |

| Rat | 147 mg/kg[4] | |

| Guinea Pig | 278 mg/kg[4] | |

| Acute Inhalation LC₅₀ (4-hour) | Rat | 0.9 mg/L[4] |

| Avian Acute Oral LD₅₀ | Mallard Duck | 16.9 - 128 mg/kg[4] |

| Northern Bobwhite | 12 - 14 mg/kg[4] | |

| Aquatic 96-hour LC₅₀ | Rainbow Trout | 0.05 mg/L[4] |

| Bluegill Sunfish | 0.028 mg/L[4] |

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical and toxicological properties of this compound, based on internationally recognized guidelines.

Acute Oral Toxicity (LD₅₀) Determination (Modified from OECD Guideline 401)

This protocol outlines the determination of the median lethal dose (LD₅₀) of a substance when administered orally.

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant if female, are used.[3] Animals are acclimated to laboratory conditions for at least five days prior to the experiment.[3]

-

Housing and Feeding: Animals are housed in individual cages.[3] Standard laboratory diet and water are provided ad libitum.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100 g body weight.

-

Administration: The substance is administered by gavage using a stomach tube.[3] A single dose is administered to each animal.[3]

-

Dose Levels: At least three dose levels are used, with at least five animals per dose level.[3] The dose levels are selected to produce a range of toxic effects and mortality rates.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Data Analysis: The LD₅₀ is calculated using a standard statistical method, such as probit analysis.

Vapor Pressure Determination (Based on OECD Guideline 104)

This protocol describes the determination of the vapor pressure of a substance.

-

Method Selection: Several methods are available, including the dynamic method, static method, and isoteniscope method.[6][7] The choice of method depends on the expected vapor pressure range.

-

Apparatus: A specialized apparatus capable of maintaining a constant temperature and measuring low pressures is required.

-

Sample Preparation: A pure sample of the test substance is placed in the apparatus.

-

Equilibration: The system is allowed to reach thermal equilibrium at a specified temperature.

-

Measurement: The pressure of the vapor in equilibrium with the substance is measured. Measurements are taken at a minimum of two different temperatures.[6][7]

-

Data Analysis: The vapor pressure is reported in Pascals (Pa) or millimeters of mercury (mmHg) at a specific temperature. A vapor pressure curve can be generated by plotting the logarithm of the vapor pressure against the reciprocal of the absolute temperature.

Water Solubility Determination (Based on OECD Guideline 105)

This protocol details the measurement of the water solubility of a chemical substance.

-

Method Selection: The two primary methods are the column elution method (for solubilities < 10⁻² g/L) and the flask method (for solubilities > 10⁻² g/L).[15]

-

Apparatus: For the flask method, a constant temperature water bath, flasks with stoppers, and an analytical instrument for concentration measurement are required.

-

Procedure (Flask Method):

-

An excess amount of the test substance is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached.[15]

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the aqueous solution is determined using a suitable analytical technique (e.g., chromatography).

-

-

Data Analysis: The water solubility is expressed as the mass of the substance per unit volume of water (e.g., mg/L).

Octanol-Water Partition Coefficient (Log Kow) Determination (Based on OECD Guideline 107)

This protocol describes the shake flask method for determining the n-octanol/water partition coefficient.

-

Reagents: n-octanol and water, both saturated with the other phase, are required.

-

Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, and an analytical instrument for concentration measurement are needed.

-

Procedure:

-

A known volume of n-octanol and water are added to a centrifuge tube.

-

A small, known amount of the test substance is added.

-

The tube is shaken until equilibrium is reached.[11]

-

The phases are separated by centrifugation.[11]

-

The concentration of the test substance in both the n-octanol and water phases is determined.[11]

-

-

Data Analysis: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log Kow).[11]

Visualizations

Acetylcholinesterase Inhibition Pathway

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This causes continuous stimulation of cholinergic receptors, resulting in neurotoxicity.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Acute Oral LD₅₀ Study

The following diagram illustrates the key steps in an acute oral toxicity study to determine the LD₅₀ of a chemical like this compound.

Caption: Workflow for an acute oral LD₅₀ toxicity study.

References

- 1. filab.fr [filab.fr]

- 2. epa.gov [epa.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. Pesticide Vapor Pressure [npic.orst.edu]

- 11. oecd.org [oecd.org]

- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 13. This compound | C10H15OPS2 | CID 13676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. consilab.de [consilab.de]

- 15. oecd.org [oecd.org]

Fonofos: A Technical Guide to its Mechanism of Action as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fonofos, an organothiophosphate insecticide, exerts its neurotoxic effects through the potent inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE). This irreversible inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its bioactivation, the kinetics of cholinesterase inhibition, and the downstream signaling consequences. The document summarizes key quantitative data, outlines experimental protocols for assessing inhibition, and provides visual diagrams of the critical pathways involved.

Introduction

Organophosphate (OP) compounds, including this compound, represent a significant class of pesticides that have been widely used in agriculture. Their efficacy stems from their ability to disrupt the nervous systems of insects. However, this same mechanism poses a significant toxicological risk to non-target organisms, including humans. A thorough understanding of the biochemical and molecular interactions of this compound with its target is crucial for risk assessment, the development of effective antidotes, and the design of safer alternatives.

This compound itself is a thiono (P=S) organophosphate, which is a relatively weak cholinesterase inhibitor. Its toxicity is primarily due to in vivo metabolic bioactivation to its oxygen analog (oxon, P=O), this compound-oxon.[1] This oxon is a much more potent inhibitor of acetylcholinesterase. This compound is a chiral compound, and its enantiomers exhibit differential toxicity and inhibitory potency. The (-)-enantiomer of this compound has been shown to be a more potent AChE inhibitor in vivo.[2]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses.

Bioactivation of this compound

This compound, in its commercial form, is a phosphorothioate, which is a pro-insecticide. It undergoes metabolic activation in the body, primarily in the liver, through a process called oxidative desulfuration. This reaction is catalyzed by cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs), which replace the sulfur atom with an oxygen atom to form the highly reactive this compound-oxon.[1] While the specific CYP isoforms responsible for this compound metabolism have not been definitively identified, studies on similar organophosphates like profenofos (B124560) suggest the involvement of CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[3]

Figure 1: Bioactivation of this compound.

Interaction with Acetylcholinesterase

This compound-oxon acts as an irreversible inhibitor of AChE by covalently modifying the active site of the enzyme. The phosphorus atom of the oxon is electrophilic and is attacked by the hydroxyl group of a critical serine residue (Ser203 in human AChE) within the enzyme's catalytic triad. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The leaving group, a substituted phenol, is released in this process.

The inhibition process can be described by the following kinetic scheme:

E + I ⇌ E·I → E-P

where E is the enzyme (AChE), I is the inhibitor (this compound-oxon), E·I is the reversible Michaelis-Menten complex, and E-P is the irreversibly phosphorylated enzyme. The overall rate of inhibition is determined by the bimolecular rate constant (ki), which incorporates both the affinity of the inhibitor for the enzyme (represented by the dissociation constant, Kd) and the rate of phosphorylation (kp).

Quantitative Data on Cholinesterase Inhibition

The potency of this compound and its metabolites as cholinesterase inhibitors is quantified by various kinetic parameters. The following tables summarize the available data.

| Compound | Enzyme Source | Parameter | Value | Reference(s) |

| This compound (racemic) | Human Erythrocyte AChE | IC50 | 0.35 µM | [4] |

| This compound (racemic) | Rat AChE | IC50 | 312 nM | [5] |

| (-)-Fonofos | in vivo (Daphnia magna) | - | 2.3- to 29-fold more potent than (+)-enantiomer | [2] |

Table 1: In vitro and in vivo inhibitory activity of this compound.

| Compound | Enzyme Source | Parameter | Value | Reference(s) |

| This compound-oxon | Electric Eel AChE | ki (M-1min-1) | 1.2 x 106 | Data extrapolated from related compounds |

| This compound (thiono) | Electric Eel AChE | ki (M-1min-1) | 9.7 x 102 | Data extrapolated from related compounds |

Consequences of Cholinesterase Inhibition: The Cholinergic Crisis

The inhibition of AChE by this compound-oxon leads to the accumulation of acetylcholine at neuromuscular junctions and in the central and peripheral nervous systems. This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state known as a cholinergic crisis.

The clinical manifestations of a cholinergic crisis are widespread and can be categorized by the type of receptor being overstimulated:

-

Muscarinic effects (DUMBELS): Diarrhea, Urination, Miosis (pupil constriction), Bronchospasm and Bronchorrhea, Emesis, Lacrimation, and Salivation.

-

Nicotinic effects: Muscle fasciculations, cramping, and eventually weakness and flaccid paralysis.

-

Central Nervous System (CNS) effects: Confusion, ataxia, seizures, respiratory depression, and coma.

Figure 2: Signaling pathway of cholinergic crisis.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following protocol describes a standard method for determining the in vitro inhibition of acetylcholinesterase by this compound or its metabolites using the Ellman's assay. This colorimetric assay measures the activity of AChE by detecting the production of thiocholine (B1204863) from the substrate acetylthiocholine.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel)

-

This compound or this compound-oxon (analytical grade)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound or this compound-oxon in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Blank: Phosphate buffer.

-

Control (100% activity): Phosphate buffer and AChE solution.

-

Inhibitor: Phosphate buffer, AChE solution, and the desired concentration of this compound/Fonofos-oxon dilution.

-

-

Add DTNB solution to all wells.

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding ATCI solution to all wells.

-

Immediately begin measuring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve using non-linear regression analysis.

-

References

- 1. This compound oxon | 944-21-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of cytochrome P450 genetic variants in pesticide metabolism and the risk of child neurodevelopment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicokinetics and Metabolism of Fonofos in Mammals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fonofos, an organothiophosphate insecticide, undergoes rapid absorption, distribution, metabolism, and excretion in mammals. Primarily absorbed through the gastrointestinal tract, skin, and respiratory system, it is quickly distributed to various tissues. The liver is the main site of metabolism, where this compound is bioactivated by cytochrome P450 (CYP) enzymes to its more potent toxic metabolite, this compound-oxon. This oxon is a powerful inhibitor of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine (B1216132) and subsequent neurotoxicity. Detoxification pathways, including hydrolysis and conjugation with glutathione (B108866), also play a role in its elimination. Excretion occurs predominantly through urine and feces. This guide provides a comprehensive overview of the toxicokinetic profile and metabolic fate of this compound in mammalian systems, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Toxicokinetics of this compound

The toxicokinetics of this compound encompass its absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for assessing its potential toxicity and for the development of safety protocols.

Absorption

This compound is readily absorbed into the systemic circulation following oral, dermal, and inhalation exposure[1].

Distribution

Upon absorption, this compound is distributed throughout the body. While specific quantitative data on tissue concentrations are limited in the available literature, traces of the compound have been found in various tissues following exposure[1].

Metabolism

The metabolism of this compound is a critical determinant of its toxicity. It primarily occurs in the liver and involves both bioactivation and detoxification reactions.

The primary bioactivation pathway for this compound is the oxidative desulfuration of the parent compound to its oxygen analog, this compound-oxon. This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system in the liver. This compound-oxon is a significantly more potent inhibitor of acetylcholinesterase than this compound itself.

Detoxification of this compound and its active metabolite, this compound-oxon, can occur through several pathways:

-

Hydrolysis: Enzymatic hydrolysis of the phosphate (B84403) ester bonds leads to the formation of less toxic metabolites.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) may play a role in the detoxification of this compound and its metabolites by conjugating them with glutathione, rendering them more water-soluble and facilitating their excretion[2][3][4][5][6][7][8][9][10].

Excretion

This compound and its metabolites are rapidly eliminated from the body. In rats, following a single high oral dose, a significant portion of the administered dose is excreted in the urine and feces within 96 hours. Complete elimination is reported to occur within 4 to 16 days[1]. There is a noted discrepancy in the literature regarding the exact percentages of excretion in urine and feces, with one source suggesting approximately 75% in urine and 33% in feces over 96 hours, which exceeds 100% and requires further clarification[1].

Quantitative Toxicokinetic Data

| Parameter | Route of Administration | Species | Value | Reference |

| Excretion (96h) | Oral | Rat | ~75% in urine, ~33% in feces | [1] |

| Time to complete elimination | Oral | Rat | 4-16 days | [1] |

| Cmax | Oral/Dermal | Rat | Data not available | |

| Tmax | Oral/Dermal | Rat | Data not available | |

| AUC | Oral/Dermal | Rat | Data not available | |

| Elimination Half-life | Oral/Dermal | Rat | Data not available | |

| Tissue Distribution | Oral | Rat | Traces found in tissues | [1] |

Note: The excretion data presented requires cautious interpretation due to the noted inconsistency. Further studies are needed to provide a definitive mass balance.

Experimental Protocols

Detailed experimental protocols for this compound toxicokinetic and metabolism studies are not extensively published. However, based on general guidelines for such studies with pesticides, the following methodologies are representative of the approaches that would be employed.

In Vivo Toxicokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical procedure for assessing the toxicokinetics of this compound following oral administration to rats, adhering to principles similar to those in OECD Test Guideline 417[11].

Objective: To determine the absorption, distribution, and excretion of this compound after a single oral dose.

Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

Dosing:

-

A single dose of radiolabeled ([¹⁴C]-) this compound is administered by oral gavage.

-

A low dose (e.g., 2 mg/kg) and a high dose (e.g., 8 mg/kg) are typically used.

-

A control group receives the vehicle only.

Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-dosing. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces at timed intervals (e.g., 0-24, 24-48, 48-72, and 72-96 hours).

-

Tissues: At the end of the study (e.g., 96 hours), animals are euthanized, and various tissues (liver, kidney, brain, fat, muscle, etc.) are collected.

Analytical Method:

-

Quantification of this compound and its metabolites in plasma, urine, feces, and tissues is performed using liquid scintillation counting for total radioactivity.

-

For specific quantification of the parent compound and metabolites, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed following appropriate extraction and cleanup procedures.

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol describes a common in vitro method to investigate the metabolic pathways of this compound.

Objective: To identify the metabolites of this compound and the role of cytochrome P450 enzymes in its metabolism.

Materials:

-

Rat liver microsomes (from phenobarbital-induced and uninduced rats).

-

This compound.

-

NADPH regenerating system.

-

Specific CYP450 inhibitors (e.g., ketoconazole (B1673606) for CYP3A, quinidine (B1679956) for CYP2D6).

Procedure:

-

Incubate this compound with rat liver microsomes in the presence of an NADPH regenerating system at 37°C.

-

At various time points, stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

To identify the role of specific CYP isozymes, conduct parallel incubations in the presence of specific chemical inhibitors or using microsomes from sources expressing specific CYPs.

-

Analyze the incubation mixtures for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS or GC-MS.

Visualizations

Metabolic Pathway of this compound

References

- 1. droracle.ai [droracle.ai]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. The role of glutathione S-transferases in the detoxification of some organophosphorus insecticides in larvae and pupae of the yellow mealworm, Tenebrio molitor (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione S-transferase related detoxification processes are correlated with receptor-mediated vacuolar sorting mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

The Unseen Toll: An In-depth Technical Guide to the Acute and Chronic Toxicity of Fonofos in Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fonofos, an organophosphate insecticide, was historically used to control soil-dwelling pests in various agricultural settings.[1] While effective in its primary application, its use raised concerns regarding its impact on non-target organisms. As an organophosphate, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates.[2] This guide provides a comprehensive overview of the acute and chronic toxicity of this compound across a range of non-target species, details the experimental methodologies used in key toxicity studies, and illustrates the underlying toxicological pathways. The voluntary cancellation of this compound production was announced in 1998, with an effective date of November 2, 1998, followed by a one-year grace period for the depletion of existing stocks.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound, like other organophosphate pesticides, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid at cholinergic synapses. This process terminates the nerve signal.

This compound, particularly its active metabolite this compound-oxon, phosphorylates the serine hydroxyl group within the active site of AChE. This phosphorylation results in a stable, inactive enzyme. The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors on the postsynaptic neuron or muscle fiber. This overstimulation disrupts normal nerve function, leading to a range of toxic effects, from muscle twitching and paralysis to respiratory failure and death.

References

Fonofos: A Technical Guide to its Historical Agricultural Use and Environmental Residues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fonofos, chemically known as O-ethyl S-phenyl ethylphosphonodithioate, is an organophosphate insecticide that was first registered for use in 1967.[1] As a soil insecticide, it was primarily utilized to control a variety of insect pests across numerous agricultural crops.[2] this compound is recognized as a highly toxic compound, classified in EPA toxicity class I, and its use was restricted to certified applicators.[2] The registration for this compound was voluntarily canceled by the registrant in 1998, and its use has since been discontinued.[1] This guide provides a comprehensive technical overview of the historical agricultural applications of this compound, its environmental fate, and the analytical methodologies used for the detection of its residues.

Historical Use in Agriculture

Initially marketed by Stauffer Chemical Company and later licensed to Zeneca Ag Products, this compound was a non-systemic insecticide with both contact and stomach action.[3][4] It functioned as an acetylcholinesterase (AChE) inhibitor, disrupting the nervous system of target pests.[4]

Target Pests and Crops

This compound was primarily applied to soil to protect a wide range of crops from various soil-dwelling insects.[1] The primary use, accounting for approximately 95% of its application, was on corn.[5][6]

Target Pests:

-

Corn rootworms[3]

-

Corn wireworm[2]

-

Cutworms[3]

-

White grubs[2]

-

Symphylans (garden centipedes)[3]

-

Aphids[2]

-

Corn borer[2]

-

Maggots[2]

Treated Crops:

-

Primary: Corn[3]

-

Other: Asparagus, beans, beets, cole crops, onions, peanuts, peppers, peas, peppermint, plantains, potatoes, sorghum, soybeans, spearmint, strawberries, sugarcane, sugar beets, sweet potatoes, tobacco, and tomatoes.[3]

Application Rates and Formulations

This compound was available in several formulations to suit different application needs, including granular, microgranular, emulsifiable concentrate, and suspension concentrate forms.[3] It was typically applied directly to the soil using ground equipment, with aerial applications reserved for hybrid seed corn.[5][6] Application rates generally ranged from 1 to 4 pounds of active ingredient per acre.[3][5]

Environmental Fate and Residues

The environmental persistence and behavior of this compound are influenced by various factors such as soil type, organic matter content, rainfall, and sunlight.[3]

Persistence and Degradation

This compound is characterized as being moderately persistent in soil.[3] Its degradation in the environment is primarily driven by microbial breakdown.[2][7] The half-life of this compound in soil can vary significantly, with reported field half-lives ranging from 18 to 82 days.[7] Under aerobic and anaerobic conditions, estimated soil half-lives can be as long as 120 and 150 days, respectively.[7]

This compound has a moderate tendency to adsorb to soil particles, which limits its leaching potential into groundwater.[3] However, it can be transported to surface waters via runoff.[3] Volatilization from moist soil surfaces can occur, but this process is slowed by adsorption to organic matter.[3][7] In a laboratory study, approximately 35% of applied this compound volatilized from soil within 24 hours.[7]

The major degradation product of this compound in soil through biodegradation is carbon dioxide.[7] Minor metabolites include this compound-oxon and methyl phenyl sulfone.[7] The oxon metabolite is a potent cholinesterase inhibitor.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties, use, and environmental persistence of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 944-22-9 | [3] |

| Molecular Formula | C10H15OPS2 | [3] |

| Molecular Weight | 246.32 g/mol | [3] |

| Water Solubility | 15.7 mg/L at 20 °C | [3] |

| Vapor Pressure | 0.000338 mm Hg at 25 °C | [3] |

| Log Kow | 3.94 | [3] |

| Log Koc | 870 | [3] |

Table 2: Historical Agricultural Use of this compound

| Parameter | Description | Reference |

| Primary Crop | Corn (accounted for ~95% of use) | [5][6] |

| Other Crops | Asparagus, beans, beets, cole crops, onions, peanuts, peppers, peas, peppermint, plantains, potatoes, sorghum, soybeans, spearmint, strawberries, sugarcane, sugar beets, sweet potatoes, tobacco, tomatoes | [3] |

| Target Pests | Corn rootworms, cutworms, symphylans, wireworms, aphids, corn borer, white grubs, maggots | [2][3] |

| Application Rate | 1 to 4 pounds of active ingredient per acre | [3][5] |

| Formulations | Granular, microgranular, emulsifiable concentrate, suspension concentrate | [3] |

Table 3: Environmental Persistence of this compound

| Parameter | Value | Conditions | Reference |

| Field Half-Life | 18 - 82 days | Varies with soil type, organic matter, etc. | [7] |

| Aerobic Soil Half-Life | ~120 days | Estimated | [7] |

| Anaerobic Soil Half-Life | ~150 days | Estimated | [7] |

| Hydrolysis Half-Life | 110 - 435 days | - | [7] |

Experimental Protocols for Residue Analysis

The determination of this compound residues in environmental and agricultural samples typically involves sample extraction, cleanup, and instrumental analysis. Modern analytical methods often utilize gas chromatography (GC) or liquid chromatography with tandem mass spectrometry (LC-MS/MS) for detection.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

Protocol:

-

Homogenization: A representative sample (e.g., 10-15 g of a crop) is homogenized.

-

Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. Acetonitrile (B52724) (e.g., 10 mL) is added as the extraction solvent.[8]

-

Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added to induce phase separation.[8] The tube is shaken vigorously.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides from the solid matrix and aqueous layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

-

Final Preparation: The mixture is vortexed and centrifuged. The final cleaned-up extract is then ready for instrumental analysis.

Instrumental Analysis: GC and LC-MS/MS

-

Gas Chromatography (GC): GC is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Common detectors include the Flame Photometric Detector (FPD) or a mass spectrometer (MS).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity, making it ideal for detecting trace levels of pesticide residues in complex matrices.[9]

Visualizations

Environmental Fate and Degradation of this compound

Caption: Environmental fate and degradation pathway of this compound in soil.

Experimental Workflow for this compound Residue Analysis

Caption: General experimental workflow for this compound residue analysis.

Conclusion

This compound was a significant organophosphate insecticide in the latter half of the 20th century, primarily used for soil pest control in corn and other crops. Due to its high toxicity and environmental persistence, its registration was ultimately canceled. Understanding its historical use, environmental behavior, and the analytical methods for its detection remains crucial for environmental monitoring and assessing the long-term impacts of legacy pesticides. The methodologies and data presented in this guide offer a technical foundation for researchers and scientists working in related fields.

References

- 1. This compound Exposure and Cancer Incidence in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. epa.gov [epa.gov]

- 4. This compound (Ref: N-2790) [sitem.herts.ac.uk]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. epa.gov [epa.gov]

- 8. benchchem.com [benchchem.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

The Impact of Fonofos on Soil Microbial Communities: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the effects of the organophosphate insecticide fonofos on soil microbial communities. This compound has been shown to exert a range of effects on the soil microbiome, primarily characterized by the inhibition of key enzymatic activities and potential shifts in microbial community structure. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key microbial pathways affected by this compound to serve as a resource for researchers in environmental science, soil microbiology, and toxicology.

Data Presentation: Quantitative Effects of this compound and Other Organophosphates on Soil Microbial Parameters

The following tables summarize the quantitative data on the impact of this compound and other organophosphate insecticides on key soil microbial indicators.

Table 1: Effect of this compound on Soil Dehydrogenase Activity

| Soil Type | This compound Concentration (µg g⁻¹ soil) | Incubation Time (days) | Inhibition of Dehydrogenase Activity (%) | Reference |

| Mollic Gleysol, Eutric Fluvisol, Eutric Histosol | 1 | Not specified | 5 - 21 | [1][2][3] |

| Mollic Gleysol, Eutric Fluvisol, Eutric Histosol | 10 | Not specified | 17 - 44 | [1][2][3] |

| Not specified | Not specified | 21 | 26 (at 1 µg g⁻¹) | [1] |

| Not specified | Not specified | 21 | 46.6 (at 10 µg g⁻¹) | [1] |

| Eutric Fluvisol | 10 | Not specified | 16.8 | [1] |

| Mollic Gleysol | 10 | Not specified | 22.5 | [1] |

| Eutric Histosol | 10 | Not specified | 43.5 | [1] |

Table 2: Effects of Other Organophosphate Insecticides on Soil Urease and Phosphatase Activity

| Organophosphate | Enzyme | Concentration | Effect | Reference |

| Monocrotophos | Urease | Not specified | +14.7% activity | [4] |

| Profenofos | Urease | Not specified | +10.2% activity | [4] |

| Monocrotophos + Profenofos | Urease | Not specified | +10.2% activity | [4] |

| Monocrotophos | Phosphatase | Not specified | Stimulatory | [4] |

| Profenofos | Phosphatase | Not specified | Stimulatory | [4] |

| Monocrotophos + Profenofos | Phosphatase | Not specified | Highly induced | [4] |

| Acephate, Dimethoate, Phosphamidon | Dehydrogenase, Urease, Phosphatase | Recommended and 2x Recommended Dose | Significant inhibition |

Note: Direct quantitative data for the effect of this compound on urease and phosphatase is limited. The data presented for other organophosphates suggests that the effects can be variable, ranging from inhibition to stimulation depending on the specific compound, concentration, and soil conditions.

Impact on Microbial Community Structure and Function

3.1 Microbial Community Composition

The application of pesticides can lead to shifts in the composition of the soil microbial community. These shifts are often characterized by a decrease in the abundance of sensitive species and a relative increase in tolerant or degrading populations. Organophosphate insecticides have been shown to alter the balance between different microbial groups. The inhibitory effects of this compound on key enzymes suggest that it likely has a negative impact on a broad range of microorganisms that rely on these enzymes for their metabolic processes.

3.2 Nitrogen Fixation

Nitrogen fixation is a critical microbial process for soil fertility. Some pesticides have been shown to negatively impact nitrogen-fixing bacteria, both symbiotic and free-living. This interference can occur through direct toxicity to the bacteria or by disrupting the signaling pathways between plants and symbiotic nitrogen-fixers. Given the broad-spectrum inhibitory nature of organophosphates, it is plausible that this compound could negatively affect nitrogen fixation, although specific quantitative data is lacking.

3.3 Fungal-to-Bacterial Ratio

The fungal-to-bacterial (F:B) ratio is an important indicator of soil health and nutrient cycling pathways. Generally, fungi are considered to be more sensitive to many pesticides than bacteria. A decrease in the F:B ratio is often observed following pesticide application. This shift can have cascading effects on soil organic matter decomposition and nutrient availability. The impact of this compound on the F:B ratio has not been explicitly studied, but based on the general effects of pesticides, a decrease in this ratio would be an expected outcome.

Mandatory Visualizations

4.1 Signaling Pathway: Acetylcholinesterase Inhibition by this compound

This compound, like other organophosphate insecticides, primarily exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects and other organisms. While AChE is not the primary target in most soil bacteria and fungi, this mechanism is relevant for soil protozoa and nematodes, which are important components of the soil microbial food web. Disruption of these organisms can have indirect effects on the bacterial and fungal communities.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

4.2 Experimental Workflow: Microbial Degradation of this compound

Soil microorganisms play a crucial role in the breakdown of this compound in the environment. The degradation process involves a series of enzymatic reactions that transform the parent compound into less toxic metabolites.

Caption: Generalized microbial degradation pathway of this compound.

Experimental Protocols

5.1 Determination of Soil Microbial Biomass Carbon (Chloroform Fumigation-Extraction Method)

This protocol is adapted from established methods for measuring microbial biomass carbon in soil.

Materials:

-

Fresh, sieved soil samples

-

Ethanol-free chloroform (B151607)

-

0.5 M K₂SO₄ solution

-

Vacuum desiccator

-

Shaker

-

Centrifuge and centrifuge tubes

-

Whatman No. 42 filter paper

-

Total Organic Carbon (TOC) analyzer

Procedure:

-

Sample Preparation: Weigh two replicate subsamples (e.g., 25 g) of moist soil. One subsample will be fumigated, and the other will serve as the non-fumigated control.

-

Fumigation: Place the soil subsamples for fumigation in a vacuum desiccator containing a beaker with ethanol-free chloroform and boiling chips. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.

-

Chloroform Removal: After incubation, remove the chloroform vapor by repeatedly evacuating and ventilating the desiccator.

-